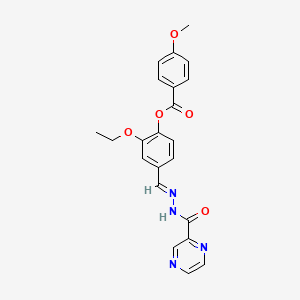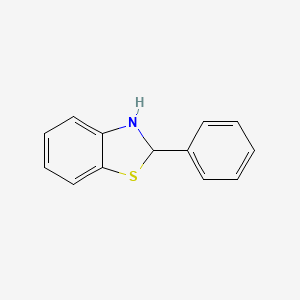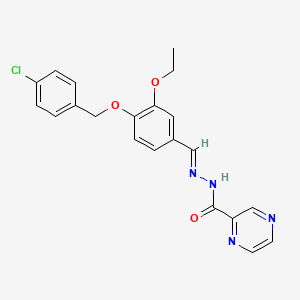
N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)pyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It contains a pyrazine core linked to a carbohydrazide group, which plays a crucial role in its reactivity and biological activity.
- The compound’s synthesis and applications have garnered interest due to its potential therapeutic properties.
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)pyrazine-2-carbohydrazide: is a complex organic compound with a unique structure.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 3-ethoxybenzohydrazide, followed by cyclization with pyrazine-2-carbohydrazide.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and acid catalysts.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently through batch or continuous processes.
Analyse Des Réactions Chimiques
Reactivity: The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and substituents. For example, reduction leads to the hydrazine form.
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties.
Biology: The compound’s potential as an enzyme inhibitor or metal chelator is investigated.
Medicine: Its antimicrobial, antitumor, or anti-inflammatory properties are studied.
Industry: It may find applications in materials science or catalysis.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- It could inhibit enzymes, disrupt cellular processes, or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Uniqueness: The combination of the pyrazine core, carbohydrazide group, and chlorobenzyl moiety distinguishes it from related compounds.
Similar Compounds: Other pyrazine derivatives, such as hydrazones or carbohydrazides, share some features but lack this specific combination.
Propriétés
Numéro CAS |
767311-96-6 |
|---|---|
Formule moléculaire |
C21H19ClN4O3 |
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-28-20-11-16(12-25-26-21(27)18-13-23-9-10-24-18)5-8-19(20)29-14-15-3-6-17(22)7-4-15/h3-13H,2,14H2,1H3,(H,26,27)/b25-12+ |
Clé InChI |
GYCJGGFLYOXHHG-BRJLIKDPSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)
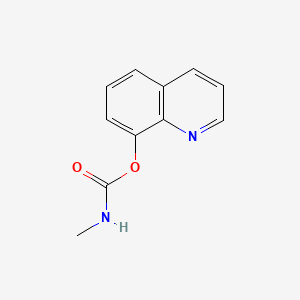



![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)
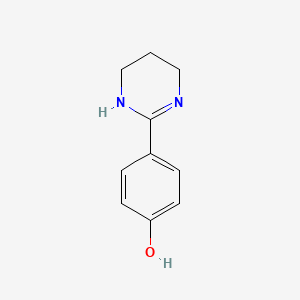
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011881.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)
